N-[1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-3-yl]-2-(3-methylpyrazol-1-yl)acetamide
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Overview
Description
N-[1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-3-yl]-2-(3-methylpyrazol-1-yl)acetamide is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their wide range of applications in medicinal chemistry due to their diverse biological activities. The structure of this compound includes a piperidine ring, a phenyl group, and a pyrazole moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-3-yl]-2-(3-methylpyrazol-1-yl)acetamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the phenyl group, and the attachment of the pyrazole moiety. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction using an appropriate phenyl halide and a Lewis acid catalyst.
Attachment of the Pyrazole Moiety: The pyrazole moiety can be attached through a condensation reaction involving a suitable pyrazole derivative and an acylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This can include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-[1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-3-yl]-2-(3-methylpyrazol-1-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-3-yl]-2-(3-methylpyrazol-1-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and as an analgesic.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-3-yl]-2-(3-methylpyrazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
N-[1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-3-yl]-2-(3-methylpyrazol-1-yl)acetamide can be compared with other similar compounds, such as:
Piperidine Derivatives: These compounds share the piperidine ring structure and may have similar biological activities.
Phenyl-Substituted Compounds: Compounds with phenyl groups may exhibit similar chemical reactivity and biological properties.
Pyrazole Derivatives: These compounds contain the pyrazole moiety and may have comparable pharmacological activities.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-3-yl]-2-(3-methylpyrazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O/c1-17(2)13-19-6-8-20(9-7-19)14-25-11-4-5-21(15-25)23-22(27)16-26-12-10-18(3)24-26/h6-10,12,17,21H,4-5,11,13-16H2,1-3H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWGTMFAJPFRSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CC(=O)NC2CCCN(C2)CC3=CC=C(C=C3)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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